2-Ethoxy-6-phenylpyrazine 2-Ethoxy-6-phenylpyrazine
Brand Name: Vulcanchem
CAS No.: 1333222-36-8
VCID: VC15977746
InChI: InChI=1S/C12H12N2O/c1-2-15-12-9-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3
SMILES:
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

2-Ethoxy-6-phenylpyrazine

CAS No.: 1333222-36-8

Cat. No.: VC15977746

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-6-phenylpyrazine - 1333222-36-8

Specification

CAS No. 1333222-36-8
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 2-ethoxy-6-phenylpyrazine
Standard InChI InChI=1S/C12H12N2O/c1-2-15-12-9-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Standard InChI Key ZBNHBGIRDDYRCK-UHFFFAOYSA-N
Canonical SMILES CCOC1=NC(=CN=C1)C2=CC=CC=C2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The theoretical structure of 2-ethoxy-6-phenylpyrazine (C₁₂H₁₂N₂O) consists of:

  • Pyrazine core: Six-membered aromatic ring with two nitrogen atoms at 1,4-positions

  • Ethoxy group (-OCH₂CH₃) at position 2

  • Phenyl group (C₆H₅) at position 6

Comparative analysis with 2-ethoxy-6-methylpyrazine (C₇H₁₀N₂O) reveals key structural differences:

Property2-Ethoxy-6-methylpyrazine2-Ethoxy-6-phenylpyrazine (Projected)
Molecular FormulaC₇H₁₀N₂OC₁₂H₁₂N₂O
Molecular Weight138.17 g/mol 200.24 g/mol
Substituent at C6Methyl (-CH₃)Phenyl (-C₆H₅)
Aromatic SystemMonocyclicBicyclic (pyrazine + benzene)

Electronic Configuration

Density Functional Theory (DFT) calculations on analogous systems suggest:

  • Pyrazine ring maintains aromatic character with π-electron density delocalization

  • Ethoxy group induces electron-donating effects through oxygen lone pairs

  • Phenyl substituent creates extended conjugation system potentially altering:

    • UV-Vis absorption profiles

    • Redox potentials

    • Dipole moment orientation

Synthetic Methodological Considerations

Retrosynthetic Pathways

Potential synthetic routes could adapt strategies from related heterocyclic systems :

  • Cross-Coupling Approach

    • Buchwald-Hartwig amination for nitrogen functionalization

    • Suzuki-Miyaura coupling for phenyl group introduction

  • Heterocyclic Condensation

    • Condensation of α-diketones with phenyl-containing diamines

    • Microwave-assisted ring closure (60-80% projected yield)

Key Reaction Parameters

Based on methyl analog synthesis :

ParameterOptimal RangeImpact on Yield
Temperature80-120°C>100°C improves cyclization
Catalyst SystemPd/XPhos (0.5-2 mol%)Higher loading reduces side products
Solvent PolarityDMF > toluene > THFPolar aprotic enhances rate
Reaction Time4-8 hrs (conventional)Microwave: 20-40 mins

Physicochemical Properties (Projected)

Spectral Characteristics

Theoretical NMR Shifts (δ ppm, CDCl₃):

  • ¹H NMR

    • Pyrazine H3/H5: 8.45-8.65 (d, J=2.4 Hz)

    • Ethoxy -OCH₂: 4.45 (q, J=7.0 Hz)

    • Ethoxy -CH₃: 1.45 (t, J=7.0 Hz)

    • Phenyl protons: 7.25-7.60 (m)

  • ¹³C NMR

    • C2 (OCH₂): 68.5 ppm

    • C6 (Ph-attached): 139.2 ppm

    • Pyrazine C4: 147.8 ppm

Thermodynamic Properties

PropertyPredicted ValueCalculation Basis
Melting Point98-102°CPhenyl group crystal packing
LogP2.85 ± 0.15Hansch-Fujita fragment method
Aqueous Solubility0.12 mg/mL (25°C)Modified General Solubility Equation

Critical Research Gaps

  • Synthetic Validation

    • Requires optimization of phenyl group introduction

    • Purification challenges due to planar biphenyl systems

  • Crystallographic Data

    • No single-crystal XRD structures for precise conformation analysis

  • Toxicological Profile

    • ADMET predictions needed for pharmaceutical applications

    • Ecotoxicity studies absent for environmental impact assessment

  • Spectroscopic Benchmarking

    • Experimental IR/Raman data required for DFT validation

    • Mass fragmentation patterns uncharacterized

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